2-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)acetamide
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Overview
Description
2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(5,6-DIHYDRO-4H-CYCLOPENTA[D][1,3]THIAZOL-2-YL)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of imidazolidinyl and cyclopenta[d][1,3]thiazol moieties, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(5,6-DIHYDRO-4H-CYCLOPENTA[D][1,3]THIAZOL-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the imidazolidinyl and cyclopenta[d][1,3]thiazol intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include chlorobenzyl chloride, imidazolidine-2,5-dione, and cyclopenta[d][1,3]thiazol-2-amine. The reactions are often carried out in the presence of catalysts and under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(5,6-DIHYDRO-4H-CYCLOPENTA[D][1,3]THIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl moiety, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different properties and applications.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(5,6-DIHYDRO-4H-CYCLOPENTA[D][1,3]THIAZOL-2-YL)ACETAMIDE exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Imidazolidinyl derivatives: Compounds with similar imidazolidinyl structures, such as imidazolidine-2,5-dione derivatives, which are known for their diverse biological activities.
Cyclopenta[d][1,3]thiazol derivatives: Compounds containing the cyclopenta[d][1,3]thiazol moiety, which have been studied for their potential therapeutic applications.
Uniqueness
What sets 2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(5,6-DIHYDRO-4H-CYCLOPENTA[D][1,3]THIAZOL-2-YL)ACETAMIDE apart is its unique combination of imidazolidinyl and cyclopenta[d][1,3]thiazol structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H17ClN4O3S |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H17ClN4O3S/c19-11-5-2-1-4-10(11)9-23-16(25)13(21-18(23)26)8-15(24)22-17-20-12-6-3-7-14(12)27-17/h1-2,4-5,13H,3,6-9H2,(H,21,26)(H,20,22,24) |
InChI Key |
PJXMSCCBCLNMPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)NC(=O)CC3C(=O)N(C(=O)N3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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